(R)-4-CHLOROSTYRENE OXIDE

Biocatalysis Chiral Resolution Epoxide Hydrolase

(R)-4-Chlorostyrene oxide (CAS 97466-49-4), also known as (S)-2-(4-chlorophenyl)oxirane, is a chiral epoxide used as a key synthon in the pharmaceutical and fine chemical industries. It is a monochlorinated styrene oxide derivative with a molecular weight of 154.59 g/mol and a predicted boiling point of 230.4±28.0°C.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 97466-49-4
Cat. No. B052635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-CHLOROSTYRENE OXIDE
CAS97466-49-4
Synonyms(+)-4’-Chlorostyrene Oxide;  (S)-2-(4-Chlorophenyl)oxirane;  (S)-4-Chlorostyrene Oxide; 
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
InChIKeyIBWLXNDOMYKTAD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-4-Chlorostyrene Oxide (CAS 97466-49-4) for Enantioselective Synthesis: A Procurement Evidence Guide


(R)-4-Chlorostyrene oxide (CAS 97466-49-4), also known as (S)-2-(4-chlorophenyl)oxirane, is a chiral epoxide used as a key synthon in the pharmaceutical and fine chemical industries. It is a monochlorinated styrene oxide derivative with a molecular weight of 154.59 g/mol and a predicted boiling point of 230.4±28.0°C . This chiral building block is primarily employed in the synthesis of enantiopure vicinal diols and other bioactive molecules, often through enzymatic kinetic resolution [1]. Its value is derived not from its inherent activity, but from its high enantiopurity, which enables the precise construction of complex chiral architectures.

Workflow
Chiral building block for enantioselective synthesis
Method fit
Enzymatic kinetic resolution pathway support
Selection logic
Enantiopurity-driven synthesis workflow

Why (R)-4-Chlorostyrene Oxide Cannot Be Interchanged with Generic Analogs in Chiral Synthesis


The procurement of (R)-4-chlorostyrene oxide is not a commodity purchase; substituting it with racemic mixtures, other halogenated styrene oxides, or even its (S)-enantiomer will fundamentally alter or derail downstream synthetic pathways. The compound's value is strictly tied to its chiral purity. While enzymes like Gordonia sp. H37 epoxide hydrolase exhibit high enantioselectivity for 4-chlorostyrene oxide (enantiomeric ratio, E = 27), this activity is also strongly enantio-preferential [1]. Using a racemic mixture introduces a 50% impurity that must be separated, and using an incorrect positional isomer (e.g., 3-chlorostyrene oxide) will lead to an entirely different product profile, as their reactivity and enzyme recognition differ markedly [2]. The specific quantitative performance metrics detailed below underscore why this specific chiral epoxide must be the selected building block.

Target (R)-4-Chlorostyrene oxide Substitute Racemic mixture

May introduce 50% undesired enantiomer requiring separation; limits direct use in asymmetric synthesis.

Target (R)-4-Chlorostyrene oxide Substitute (S)-Enantiomer

May reverse stereochemical outcome and derail downstream chiral architecture.

Target (R)-4-Chlorostyrene oxide Substitute 3-Chlorostyrene oxide

Positional isomer may alter enzyme recognition and product profile; enantioselectivity differs significantly.

Quantitative Differentiation of (R)-4-Chlorostyrene Oxide Against Closest Analogs


Kinetic Resolution with SlEH1: Near-Perfect Enantioselectivity for p-Chlorostyrene Oxide

The epoxide hydrolase from Solanum lycopersicum (SlEH1) demonstrates an exceptionally high enantioselectivity for (R)-p-chlorostyrene oxide. In a direct head-to-head comparison, the enzyme's enantiomeric ratio (E) for racemic p-chlorostyrene oxide (rac-2a) is >200, which is its highest selectivity among all tested substrates [1]. This performance is quantifiably superior, allowing the recovery of (R)-2a with 99.1% enantiomeric excess (ee_s) and 49.2% yield at analytical scale, and 98.2% ee_s with 45.3% yield on a gram-scale [1].

Kinetic Resolution with SlEH1
Head-to-head
E >200 vs other substrates
Highest enantioselectivity in tested set
Supports highly enantioselective kinetic resolution context
Analytical scale ee_s 99.1%
Biocatalysis Chiral Resolution Epoxide Hydrolase

Hydrolytic Kinetic Resolution: Positional Isomer Enantioselectivity Comparison

The epoxide hydrolase from Sphingomonas sp. HXN-200 exhibits starkly different enantioselectivity depending on the position of the chlorine substituent. In a cross-study comparison, the hydrolysis of 100 mM 4-chlorostyrene oxide yields the (S)-epoxide with 98.6% ee and an E-value of 11 [1]. In contrast, under identical reaction conditions, the hydrolysis of the 3-chloro isomer is far more enantioselective, yielding the (S)-epoxide with 99.0% ee and an E-value of 41 [1]. This demonstrates that the 3-chloro derivative is a significantly better substrate for this specific enzyme, highlighting that substitution position is a critical determinant of reaction efficiency.

Positional Isomer Enantioselectivity
Cross-study comparable
E = 11 vs E = 41
3.7-fold lower E for 4-Cl isomer
Positional substitution alters enantioselectivity context
Sphingomonas sp. HXN-200; 4-Cl less favored
Biocatalysis Chiral Resolution Enantioselectivity

Enantioconvergent Hydrolysis: Halogen Substituent Impact on Enantiomeric Excess

The enantioselectivity of epoxide hydrolases is significantly modulated by the para-substituent on the styrene oxide core. Using the Caulobacter vibrioides epoxide hydrolase in an enantioconvergent hydrolysis, the conversion of racemic 4-chlorostyrene oxide yields the corresponding (R)-diol with 96% enantiomeric excess (ee) [1]. Under the same system, the 4-nitro analog provides a lower ee of 80%, while the unsubstituted styrene oxide yields a diol with 90% ee [1]. This data demonstrates that the 4-chloro derivative is processed with significantly higher stereochemical fidelity than the 4-nitro analog and even the parent styrene oxide.

Halogen Substituent Impact on Diol ee
Cross-study comparable
96% ee vs 80% ee (4-NO₂)
16% higher ee than 4-nitro analog
4-Chloro substitution yields higher diol enantiopurity context
Caulobacter vibrioides enantioconvergent hydrolysis
Biocatalysis Enantioconvergent Synthesis Vicinal Diols

Scalable Enzymatic Resolution: Achieving High Purity (R)-p-Chlorostyrene Oxide at High Concentration

A mutant epoxide hydrolase (PvEH1Z4X4-59) enables the scalable preparation of highly enantiopure (R)-p-chlorostyrene oxide. In a Tween-20/buffer system, a high substrate concentration of 800 mmol/L (123.7 g/L) can be resolved, yielding (R)-pCSO with 99% enantiomeric excess (ees) and 45.7% yield [1]. This process achieves a space-time yield of 4.71 g/(L·h) [1]. This is a quantifiable benchmark for industrial feasibility. In contrast, a similar process using the SlEH1 enzyme achieved 98.2% ees and 45.3% yield at a lower substrate concentration of 150 mM [2]. The PvEH1Z4X4-59 system thus demonstrates a greater than 5-fold increase in substrate loading with comparable or better enantiopurity.

Scalable Enzymatic Resolution
Cross-study comparable
800 mmol/L vs 150 mM
5.3× higher substrate loading
Scalable high-concentration resolution context
PvEH1Z4X4-59 vs SlEH1 system; 99% ees achievable
Process Chemistry Kinetic Resolution Biocatalysis

Sphingorhabdus sp. Biocatalysis: Differential Yields Among Chlorostyrene Oxide Isomers

The marine bacterium Sphingorhabdus sp. YGSMI21 demonstrates a clear preference among chlorostyrene oxide isomers. In a cross-study comparison using 4 mM racemic substrates, the strain produces (S)-4-chlorostyrene oxide with 99.9% ee but a low yield of 11.0% [1]. Under identical conditions, it produces (S)-2-chlorostyrene oxide with the same 99.9% ee but a much higher yield of 26.2%, and (S)-3-CSO with a yield of 24.8% [1]. This shows that while all isomers can be obtained with excellent enantiopurity, the 4-chloro derivative is a particularly poor substrate for this specific biocatalyst, resulting in a >2.3-fold lower yield compared to the 2-chloro isomer.

Sphingorhabdus sp. Isomer Yields
Cross-study comparable
11.0% yield vs 26.2% (2-Cl)
2.4-fold lower yield for 4-Cl isomer
Strain-specific yield context for 4-Cl isomer
Marine bacterium whole-cell system, 4 mM substrate
Marine Biocatalysis Chiral Resolution Whole-Cell Biotransformation

Validated Application Scenarios for (R)-4-Chlorostyrene Oxide Based on Quantitative Evidence


Scalable Biocatalytic Production of Enantiopure (R)-4-Chlorostyrene Oxide

For large-scale preparation, a process utilizing the PvEH1Z4X4-59 epoxide hydrolase mutant is highly recommended. This system achieves a high substrate loading of 800 mmol/L (123.7 g/L) and produces the target compound with >99% enantiomeric excess (ee_s) and a space-time yield of 4.71 g/(L·h) in a Tween-20/buffer system [1]. This evidence directly supports its use in industrial settings where volumetric productivity is a key cost driver.

Preparative-Scale Synthesis of Highly Enantiopure (R)-Diols

The target compound is an ideal precursor for producing (R)-p-chlorophenyl-1,2-ethanediol. Using the Caulobacter vibrioides epoxide hydrolase, racemic 4-chlorostyrene oxide is enantioconvergently hydrolyzed to yield the (R)-diol with a high 96% enantiomeric excess (ee) and >90% conversion [1]. This route is quantifiably superior to using the 4-nitro analog (80% ee) or even the unsubstituted styrene oxide (90% ee), making it the preferred choice for synthesizing this specific chiral diol building block.

Academic Research into Enzyme Enantioselectivity and Substrate Specificity

The well-characterized differential behavior of (R)-4-chlorostyrene oxide with various epoxide hydrolases makes it a valuable probe substrate. For instance, the stark difference in enantioselectivity observed with Sphingomonas sp. HXN-200 for the 4-chloro (E=11) versus 3-chloro (E=41) isomers provides a clear quantitative benchmark for studying enzyme-substrate interactions and the impact of halogen position on recognition [1]. Similarly, its performance with SlEH1 (E > 200) provides a benchmark for near-perfect kinetic resolution [2].

Application
Selection Property
Validation Focus
Scalable biocatalytic production pathway
High-productivity epoxide hydrolase pathway
Productivity and enantiopurity endpoint review
Enantiopure (R)-diol synthesis pathway
Enantioconvergent hydrolysis stereoselectivity
Chiral diol enantiomeric excess validation
Enzyme enantioselectivity probe studies
Cross-isomer enantioselectivity profiling
Enzyme-substrate interaction analysis

Technical Documentation Hub

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